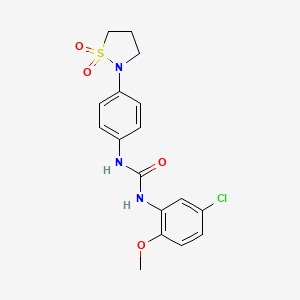

1-(5-Chloro-2-methoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

Description

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O4S/c1-25-16-8-3-12(18)11-15(16)20-17(22)19-13-4-6-14(7-5-13)21-9-2-10-26(21,23)24/h3-8,11H,2,9-10H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUPILWTUHTLEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 4-isothiazolidinone.

Reaction Conditions: The initial step involves the reaction of 5-chloro-2-methoxyaniline with phosgene to form the corresponding isocyanate.

Coupling Reaction: The isocyanate is then reacted with 4-isothiazolidinone under controlled conditions to form the desired urea derivative.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents such as sodium methoxide or potassium tert-butoxide.

Hydrolysis: Acidic or basic hydrolysis can break down the urea linkage, leading to the formation of the corresponding amines and carboxylic acids.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division, which can lead to therapeutic effects in disease treatment.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine Derivatives ()

Compounds 21–24 in share the 5-chloro-2-methoxyphenyl group but incorporate a piperazine core instead of urea. Key comparisons:

| Property | Target Urea Compound | Compound 23 (Piperazine Analog) |

|---|---|---|

| Core structure | Urea linkage | Piperazine ring |

| Substituents | 4-(1,1-dioxidoisothiazolidin-2-yl) | Benzo[d][1,3]dioxol-5-yloxy methyl |

| Melting point (°C) | Not reported | 177–178 |

| Carbon content (%) | Not reported | 59.20 |

| Yield (%) | Not reported | 65 |

Key Observations :

- Piperazine analogs exhibit higher melting points (~177–178°C) due to increased rigidity from the heterocyclic ring.

Urea Derivatives ()

details urea compounds with pyrrole or methoxyphenyl substituents. For example:

| Property | Target Urea Compound | 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea |

|---|---|---|

| Substituents | 1,1-dioxidoisothiazolidin | Pyrrole-carbonyl |

| Melting point (°C) | Not reported | 140–141 |

| Yield (%) | Not reported | 98 (purity) |

| Synthesis | Likely requires multi-step | Achieved via TLC-monitored coupling and purification |

Key Observations :

- Urea derivatives with aromatic substituents (e.g., methoxyphenyl) exhibit moderate melting points (~124–141°C), lower than piperazine analogs.

- The target compound’s 1,1-dioxidoisothiazolidin group may increase polarity compared to pyrrole-based ureas, altering crystallization behavior .

Isostructural Thiazole-Triazole Hybrids ()

Compounds 4 and 5 in are isostructural thiazole-triazole hybrids. While structurally distinct from the target urea, their crystallographic data offer insights:

| Property | Target Urea Compound | Thiazole-Triazole Hybrids |

|---|---|---|

| Planarity | Likely planar urea core | Mostly planar (except one fluorophenyl group) |

| Crystallization | Not reported | Triclinic, P̄I symmetry |

| Synthetic yield (%) | Not reported | High (exact yield unspecified) |

Key Observations :

Tables of Key Data

Table 1. Physical Properties of Analogous Compounds

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Phenyl Urea Core : The urea moiety is known for its ability to interact with various biological targets.

- Chloro and Methoxy Substituents : These groups may influence the compound's lipophilicity and binding affinity.

- Dioxidoisothiazolidin Moiety : This part of the molecule may contribute to its biological activity through specific interactions with enzymes or receptors.

Research indicates that phenyl urea derivatives often act as inhibitors of specific enzymes or receptors. In particular, studies have shown that modifications in the phenyl ring can significantly affect the binding affinity and selectivity towards targets such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) .

In Vitro Studies

In vitro evaluations reveal that certain derivatives of phenyl urea exhibit promising inhibitory activities against IDO1. For instance, compounds structurally similar to our target compound have been tested, revealing that specific substitutions can enhance or diminish inhibitory potency .

Table 1: Inhibitory Activity of Phenyl Urea Derivatives Against IDO1

| Compound | IC50 (μM) | Structural Features |

|---|---|---|

| i12 | 0.47 | p-substituted phenyl |

| i24 | 0.22 | Nitro group present |

| i1 | >10 | Unsubstituted |

Case Study 1: Anticancer Activity

A study focused on a series of phenyl urea derivatives demonstrated that certain modifications led to enhanced anticancer activity through the inhibition of IDO1. The presence of electron-withdrawing groups like chloro at the para position was crucial for maintaining activity .

Case Study 2: Selectivity Profile

Another investigation highlighted the selectivity of phenyl urea derivatives for IDO1 over TDO. The selectivity index (SI), calculated as the ratio of anti-malarial activity to mammalian cytotoxicity, showed promising results for compounds with specific substitutions .

Q & A

Q. What are the optimal synthetic routes for 1-(5-Chloro-2-methoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea?

- Methodological Answer : The synthesis typically involves sequential coupling of 5-chloro-2-methoxyaniline with 4-(1,1-dioxidoisothiazolidin-2-yl)phenyl isocyanate under anhydrous conditions. Key steps include:

- Chlorination : Start with 2-methoxyaniline, chlorinated at the 5-position using SOCl₂ or Cl₂ gas .

- Urea Formation : React the chlorinated intermediate with isocyanate derivatives in dry THF or DMF, catalyzed by triethylamine (2–3 eq.) at 0–5°C .

- Purification : Use column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) to achieve ≥95% purity.

Critical Parameters : Moisture sensitivity of isocyanates and temperature control to avoid side reactions.

Q. How is the molecular structure validated for this compound?

- Methodological Answer : Structural confirmation employs:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles and hydrogen-bonding networks. For example, the isothiazolidine dioxido group’s geometry can be validated against Etter’s hydrogen-bonding rules .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons split due to chloro and sulfone groups) .

- FT-IR : Urea carbonyl stretch at ~1650–1700 cm⁻¹; sulfone S=O stretches at ~1150–1300 cm⁻¹ .

Q. What preliminary assays are used to screen biological activity?

- Methodological Answer :

- Kinase Inhibition : Test against KCa3.1/KCa2.X channels using patch-clamp electrophysiology, comparing EC₅₀ values to reference compounds like NS1608 or PQ401 .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Include positive controls (e.g., gefitinib) and validate via dose-response curves .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

- Methodological Answer : Contradictions often arise from:

- Purity Variability : Re-synthesize the compound using strict QC (HPLC ≥99%, LC-MS for MW confirmation) .

- Assay Conditions : Standardize protocols (e.g., serum-free media for kinase assays; control DMSO concentrations ≤0.1%) .

- Structural Analogues : Compare activity with derivatives (e.g., replacing isothiazolidine dioxido with triazole) to identify pharmacophores .

Q. What computational strategies predict binding modes to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with KCa3.1 channels. Focus on urea’s hydrogen bonding with Glu298/Arg311 and sulfone’s hydrophobic packing .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How to optimize reaction yields for large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP or DBU) for urea coupling .

- Solvent Optimization : Replace THF with MeCN or DCM to improve solubility of intermediates.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 12 hrs conventional) while maintaining ≥80% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.